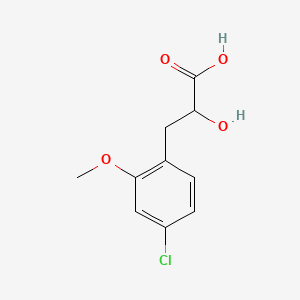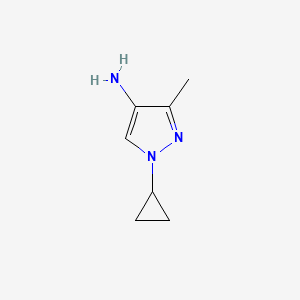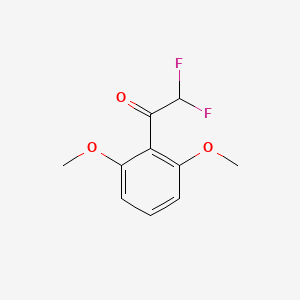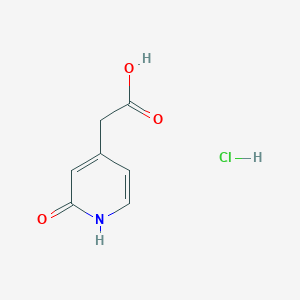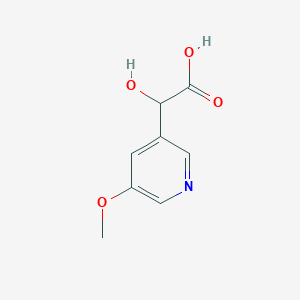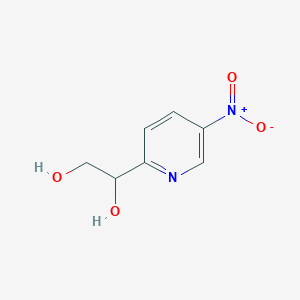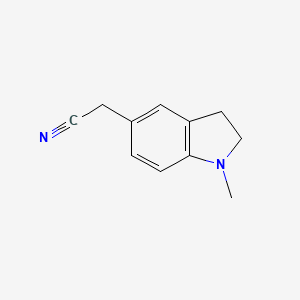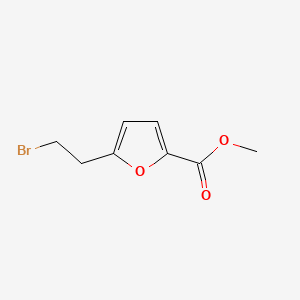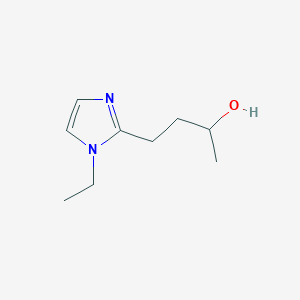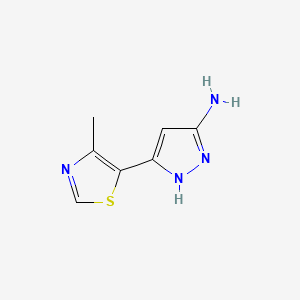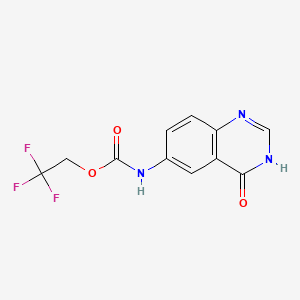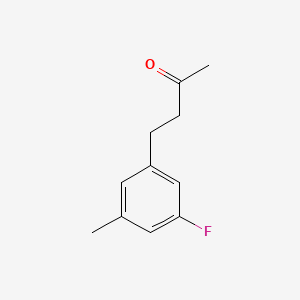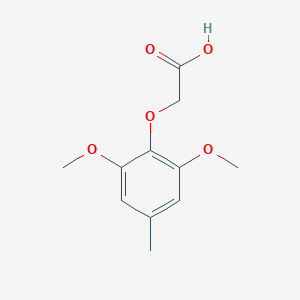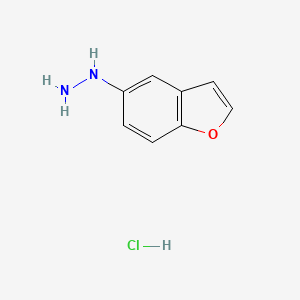
(1-Benzofuran-5-yl)hydrazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzofuran-5-yl)hydrazinehydrochloride is a chemical compound with the molecular formula C8H9ClN2O It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-5-yl)hydrazinehydrochloride typically involves the reaction of benzofuran derivatives with hydrazine and hydrochloric acid. One common method includes the following steps:
Starting Material: Benzofuran is used as the starting material.
Reaction with Hydrazine: Benzofuran is reacted with hydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Formation of Hydrazine Derivative: The reaction leads to the formation of (1-Benzofuran-5-yl)hydrazine.
Hydrochloride Formation: The hydrazine derivative is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Benzofuran-5-yl)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(1-Benzofuran-5-yl)hydrazinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Benzofuran-5-yl)hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Affecting the replication and transcription of genetic material.
Modulating Receptor Activity: Binding to receptors and altering their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
Benzofuran-2-carboxylic acid: A derivative with a carboxyl group.
Benzofuran-3-ylmethylamine: A derivative with an amine group.
Uniqueness
(1-Benzofuran-5-yl)hydrazinehydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-benzofuran-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-5,10H,9H2;1H |
InChI Key |
ITCPDWJXKCOXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


